
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is a fluorinated organic compound that features a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid typically involves the reaction of 3-fluoro-1H-pyrazole with a suitable butanoic acid derivative. One common method includes the use of copper(I) iodide and potassium carbonate in 1,4-dioxane at elevated temperatures under an inert atmosphere . The reaction mixture is then quenched with water, and the product is extracted and purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs, possibly incorporating continuous flow techniques and automated systems for better efficiency.
化学反応の分析
Types of Reactions
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the fluorinated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution but often involve bases like potassium carbonate or acids like hydrochloric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Could be used in the development of new materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism by which (S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid exerts its effects is not fully understood. its activity is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and stability.
類似化合物との比較
Similar Compounds
3-Fluoro-1H-pyrazole: A simpler compound with a similar pyrazole ring structure.
4,4-Difluorobutanoic acid: Lacks the pyrazole ring but shares the difluorobutanoic acid moiety.
Uniqueness
(S)-4,4-Difluoro-3-(3-fluoro-1H-pyrazol-1-yl)butanoic acid is unique due to the combination of a fluorinated pyrazole ring and a difluorobutanoic acid moiety. This structure imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which can be advantageous in various applications.
特性
分子式 |
C7H7F3N2O2 |
|---|---|
分子量 |
208.14 g/mol |
IUPAC名 |
(3S)-4,4-difluoro-3-(3-fluoropyrazol-1-yl)butanoic acid |
InChI |
InChI=1S/C7H7F3N2O2/c8-5-1-2-12(11-5)4(7(9)10)3-6(13)14/h1-2,4,7H,3H2,(H,13,14)/t4-/m0/s1 |
InChIキー |
KWHOOBQFPUUCEF-BYPYZUCNSA-N |
異性体SMILES |
C1=CN(N=C1F)[C@@H](CC(=O)O)C(F)F |
正規SMILES |
C1=CN(N=C1F)C(CC(=O)O)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(R)-3,10-Dibromo-8-chloro-11-(piperidin-4-yl)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridine](/img/structure/B12955964.png)
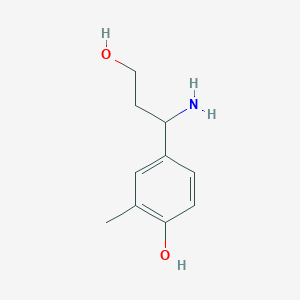
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12955969.png)
![Furo[3,2-b]pyridin-6-amine](/img/structure/B12955975.png)
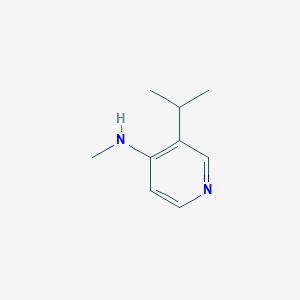
![9-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B12955985.png)
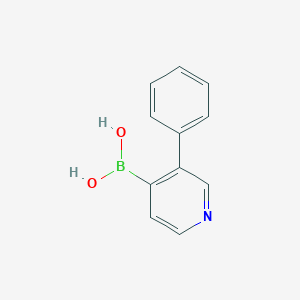
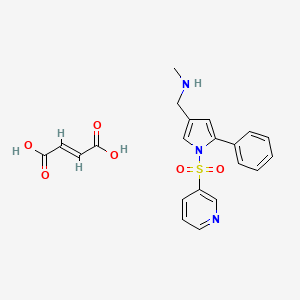
![4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12956010.png)
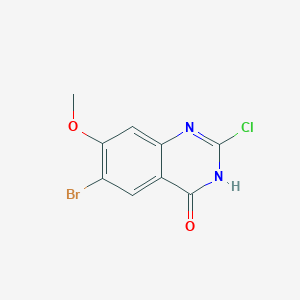
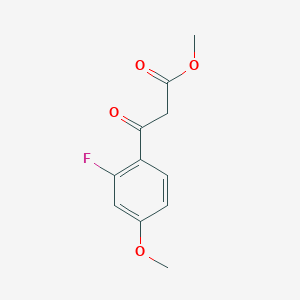
![2-(tert-Butoxycarbonyl)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12956043.png)


